3-(5-Isopropyl-2,6-dioxo-1,2,3,6-tetrahydro-pyrimidine-4-carbonyl)-5-methyl-benzonitrile
Description
This compound (CAS: 1097628-65-3) features a pyrimidine-dione core substituted with an isopropyl group at position 5 and a carbonyl-linked 5-methylbenzonitrile moiety. Its molecular formula is C₂₀H₂₃N₃O₃ (molecular weight: 353.41 g/mol) . The benzonitrile group enhances electron-withdrawing properties, while the isopropyl substituent contributes to steric bulk and lipophilicity.
Properties
IUPAC Name |
3-(2,4-dioxo-5-propan-2-yl-1H-pyrimidine-6-carbonyl)-5-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-8(2)12-13(18-16(22)19-15(12)21)14(20)11-5-9(3)4-10(6-11)7-17/h4-6,8H,1-3H3,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPCFQKHLJIPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=C(C(=O)NC(=O)N2)C(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(5-Isopropyl-2,6-dioxo-1,2,3,6-tetrahydro-pyrimidine-4-carbonyl)-5-methyl-benzonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1006300-12-4
- Molecular Formula : C16H15N3O3
- Molecular Weight : 297.31 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential as an anticancer agent and its effects on various biological pathways.
Anticancer Activity
Recent studies have indicated that the compound exhibits significant cytotoxicity against several cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of the pyrimidine moiety is crucial for its anticancer properties.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 10.5 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 (Breast Cancer) | 8.7 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 12.3 | Cell cycle arrest at G1 phase |
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria.
- Cell Cycle Arrest : It has been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent inhibition of tumor growth.
- Inhibition of Angiogenesis : The compound may also interfere with angiogenic factors, limiting tumor vascularization.
Study 1: Antitumor Efficacy
In a study published in Cancer Letters, researchers evaluated the antitumor efficacy of this compound in vivo using xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, with a noted increase in apoptotic cells within tumor tissues.
Study 2: Mechanistic Insights
A mechanistic study published in Molecular Pharmacology highlighted that the compound interacts with specific molecular targets involved in cancer progression. The study utilized molecular docking simulations to predict binding affinities and elucidate potential pathways affected by the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Pyrimidine-Dione Derivatives
Table 1: Key Structural Differences and Functional Implications
Key Observations :
- Lipophilicity : The target compound’s isopropyl and benzonitrile groups confer higher lipophilicity compared to the hydrophilic 3-hydroxypropyl analog .
- Reactivity : The benzonitrile group enables nucleophilic addition or cycloaddition reactions, contrasting with the aldehyde reactivity in the hemiacetal derivative .
- Bioactivity : DFP-11207 demonstrates anticancer activity due to its 5-fluorouracil component, while the target compound’s nitrile may favor applications in functional materials .
Key Observations :
- Green Chemistry : The solvent-free synthesis of the hemiacetal derivative aligns with sustainable practices, while the target compound’s route (if similar) may require optimization for scalability .
- Oxidation Steps : SeO₂-mediated oxidation is critical for introducing aldehyde groups in hemiacetals, whereas the target compound’s benzonitrile may require nitrile-specific reagents .
Preparation Methods
Molecular Architecture
The target molecule comprises a 1,2,3,6-tetrahydropyrimidine core substituted at position 5 with an isopropyl group and at position 4 with a carbonyl-linked 3-methylbenzonitrile moiety. The tetrahydro configuration introduces stereoelectronic constraints, necessitating precise control over cyclization and substitution steps.
Synthetic Hurdles
-
Regioselectivity : Introducing the isopropyl group at position 5 without competing substitutions at positions 2 or 6.
-
Carbonyl Stability : Preventing decarboxylation or ketone reduction during acylation.
-
Benzonitrile Compatibility : Ensuring the nitrile group remains intact under acidic or basic conditions.
Conventional Stepwise Synthesis
Pyrimidine Core Construction
The tetrahydropyrimidine ring is synthesized via a modified Biginelli reaction:
Reagents :
-
Ethyl 3-isopropylacetoacetate (1.2 eq)
-
Urea (1.5 eq)
-
Propylamine (1.0 eq)
Mechanism :
Acylation at Position 4
The 4-carboxylic acid derivative is activated as an acyl chloride for coupling:
Procedure :
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Hydrolyze the ethyl ester to 5-isopropyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid using NaOH (2M, 80°C, 4 h).
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Treat with thionyl chloride (3 eq) in anhydrous DCM, 0°C to RT, 2 h.
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React with 3-methylbenzonitrile (1.1 eq) in presence of AlCl₃ (1.5 eq), DCM, −10°C, 6 h.
Key Data :
One-Pot Multicomponent Approach
Reaction Design
A green synthesis method eliminates intermediate isolation:
Components :
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.2 eq)
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Isopropylamine (1.0 eq)
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3-Cyanobenzoyl chloride (1.1 eq)
Advantages :
Mechanism :
-
Base-assisted enolate formation from ethyl acetoacetate.
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Nucleophilic addition of isopropylamine.
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Cyclocondensation with urea.
Patent-Derived Industrial Methods
Oxadiazole Intermediate Route
Steps :
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Synthesize 2-(chloromethyl)-5-isopropyl-1,3,4-oxadiazole via POCl₃-mediated cyclization.
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React with N-propylethylenediamine (−30°C, MeOH) to form amidine.
Scale-Up Data :
Analytical Validation and Characterization
Spectroscopic Profiles
NMR (DMSO-d₆) :
-
δ 1.21 (d, J=6.8 Hz, 6H, isopropyl CH₃)
-
δ 3.42 (m, 1H, isopropyl CH)
HRMS :
Comparative Evaluation of Methods
Q & A
Basic: What synthetic methodologies are effective for preparing pyrimidine-carbonitrile derivatives like 3-(5-Isopropyl-2,6-dioxo-1,2,3,6-tetrahydro-pyrimidine-4-carbonyl)-5-methyl-benzonitrile?
Methodological Answer:
Pyrimidine-carbonitrile derivatives are typically synthesized via cyclocondensation or multi-step functionalization. For example, describes a reflux method using chloroacetic acid, aromatic aldehydes, and sodium acetate in acetic anhydride/acetic acid to form thiazolo-pyrimidine-carbonitrile derivatives (68% yield). Key steps include:
- Reaction Conditions : Reflux for 2 hours in a 1:1 ratio of reactants.
- Characterization : IR (CN stretch ~2,220 cm⁻¹), NMR (δ 2.24–8.01 ppm for CH₃ and aromatic protons), and MS for molecular ion confirmation.
- Critical Parameters : Solvent polarity and temperature control to avoid side reactions.
Adapt this method by substituting isopropyl and methyl groups at relevant positions during aldehyde selection .
Basic: How can spectroscopic techniques resolve structural ambiguities in pyrimidine-carbonitrile derivatives?
Methodological Answer:
Contradictions in structural assignments (e.g., tautomerism or regioisomerism) require combined spectroscopic analysis:
- IR Spectroscopy : Confirm nitrile (CN) and carbonyl (C=O) groups (e.g., CN peaks at 2,219–2,220 cm⁻¹ in ).
- NMR : Use ¹H and ¹³C NMR to distinguish substituent positions. For instance, in , aromatic protons (δ 7.29–7.94 ppm) and methyl groups (δ 2.24–2.37 ppm) were resolved via splitting patterns.
- Cross-Validation : Compare experimental data with computational models (DFT) or reference compounds. Discrepancies in elemental analysis (e.g., 57.13% C calculated vs. 57.24% observed in ) should be addressed via repeated crystallizations and purity checks .
Advanced: How can regioselectivity challenges in pyrimidine functionalization be addressed?
Methodological Answer:
Regioselectivity in pyrimidine derivatives is influenced by steric and electronic factors. highlights the use of substituent-directed cyclization:
- Steric Control : Bulky groups (e.g., isopropyl) at position 5 direct electrophilic attacks to less hindered sites.
- Electronic Effects : Electron-withdrawing groups (e.g., carbonyl) activate specific positions for nucleophilic addition.
Example : In dihydropyrimidine synthesis ( ), benzaldehyde selectively reacts at the 4-position due to steric shielding of the 6-methyl group. Use kinetic vs. thermodynamic conditions to favor desired regioisomers .
Advanced: What experimental designs evaluate environmental fate and degradation pathways of pyrimidine-carbonitrile compounds?
Methodological Answer:
Long-term environmental studies ( ) recommend:
- Compartmental Analysis : Track distribution in soil, water, and biota via LC-MS/MS.
- Degradation Kinetics : Use accelerated hydrolysis/photolysis under UV light (λ = 254 nm) to simulate natural conditions.
- Ecotoxicity Assays : Assess impacts on model organisms (e.g., Daphnia magna) using OECD guidelines.
Data Table :
Data Contradiction: How should researchers address discrepancies between calculated and observed elemental analysis data?
Methodological Answer:
Minor discrepancies (e.g., 15.37% N calculated vs. 15.41% observed in ) arise from impurities or hygroscopicity. Follow these steps:
Purity Assessment : Use HPLC (≥95% purity threshold) or DSC (melting point depression analysis).
Crystallization : Repeat recrystallization in alternative solvents (e.g., DMF/water in ).
Error Sources : Quantify residual solvents (TGA) or moisture (Karl Fischer titration).
Note : Discrepancies >0.5% warrant structural re-evaluation via X-ray crystallography .
Experimental Design: How to optimize biological activity studies for pyrimidine-carbonitrile derivatives?
Methodological Answer:
’s split-plot design can be adapted for bioactivity assays:
- Variables :
- Main Plot : Compound concentration (e.g., 0.1–100 µM).
- Subplot : Cell lines (e.g., HEK293 vs. HepG2).
- Sub-Subplot : Exposure time (24–72 h).
- Replicates : 4 replicates/group, 10 samples/replicate.
- Endpoint Analysis : Measure IC₅₀ via MTT assay and validate via ROS detection (fluorescence microscopy).
Statistical Analysis : Use ANOVA with Tukey’s post-hoc test (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
